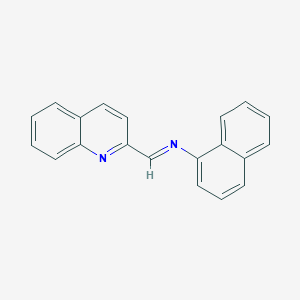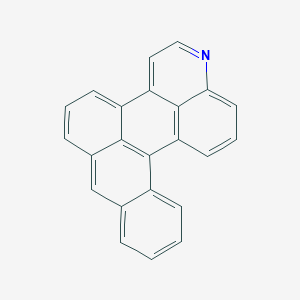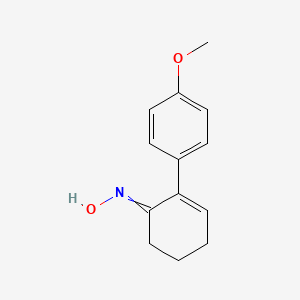
Agn-PC-0lovzv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0lovzv is a chemical compound with the molecular formula C13H15NO2 . It contains a total of 31 atoms, including 15 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms
Méthodes De Préparation
The synthesis of Agn-PC-0lovzv involves several methods, including chemical reduction and biological artificial methods. These methods are designed to ensure the stability and purity of the compound. Industrial production methods often involve large-scale chemical synthesis, which requires precise control of reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Agn-PC-0lovzv undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0lovzv has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has potential applications in drug development and as a biochemical probe. In medicine, it is being investigated for its potential therapeutic effects. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mécanisme D'action
The mechanism of action of Agn-PC-0lovzv involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Agn-PC-0lovzv can be compared with other similar compounds, such as AGN-PC-0MXVWT and AGN-PC-0CUK9P. These compounds share similar chemical structures and properties but may differ in their specific applications and effects. For example, AGN-PC-0MXVWT has been shown to have high affinity for certain molecular targets, making it a potent inhibitor in specific contexts .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in many fields. Further research is needed to fully understand its potential and to develop new applications for this compound.
Propriétés
Numéro CAS |
90735-87-8 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H15NO2/c1-16-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14-15/h4,6-9,15H,2-3,5H2,1H3 |
Clé InChI |
QPUYXDPYEMXASF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CCCCC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



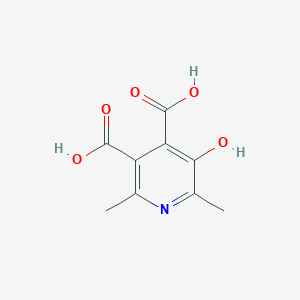

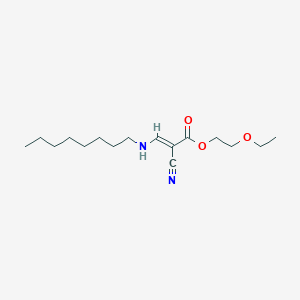

![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
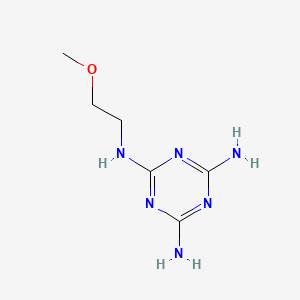
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)
